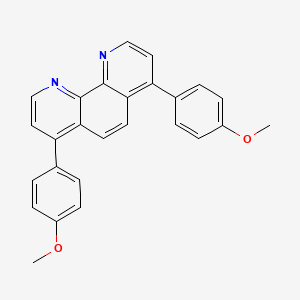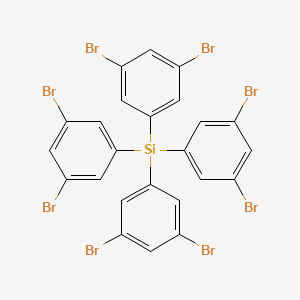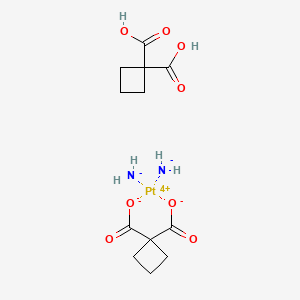
Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) is a complex compound that combines azanide, cyclobutane-1,1-dicarboxylate, cyclobutane-1,1-dicarboxylic acid, and platinum in its +4 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutane-1,1-dicarboxylic acid typically involves the reaction of cyclobutene with carbon dioxide under high pressure and temperature conditions. This reaction yields cyclobutane-1,1-dicarboxylic acid as a crystalline solid . The preparation of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves the coordination of platinum with cyclobutane-1,1-dicarboxylate and azanide ligands under controlled conditions, often requiring the use of specific solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of cyclobutane-1,1-dicarboxylic acid involves large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient production. The coordination of platinum with cyclobutane-1,1-dicarboxylate and azanide is typically carried out in specialized facilities equipped with the necessary safety and handling protocols for platinum compounds .
化学反応の分析
Types of Reactions
Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur at the platinum center, typically using reducing agents such as hydrogen or hydrides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .
科学的研究の応用
Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in chemotherapy, particularly in the treatment of platinum-sensitive cancers.
Industry: Utilized in the production of advanced materials and as a component in certain types of sensors.
作用機序
The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) involves its interaction with cellular components, particularly DNA. The platinum center can form cross-links with DNA, disrupting the replication and transcription processes, leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum drug used in the treatment of colorectal cancer.
Uniqueness
Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of stability, reactivity, and biological activity compared to other platinum-based compounds .
特性
分子式 |
C12H18N2O8Pt |
|---|---|
分子量 |
513.36 g/mol |
IUPAC名 |
azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) |
InChI |
InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+4/p-2 |
InChIキー |
GCXVVYRKEBGWGG-UHFFFAOYSA-L |
正規SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


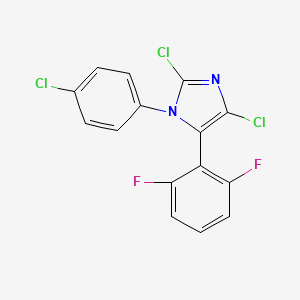
![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)
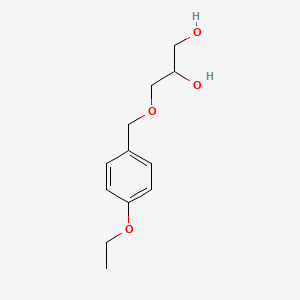
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12335161.png)
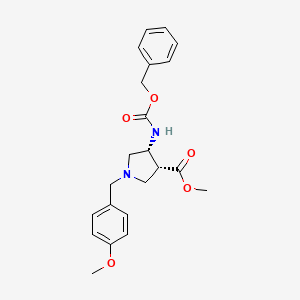

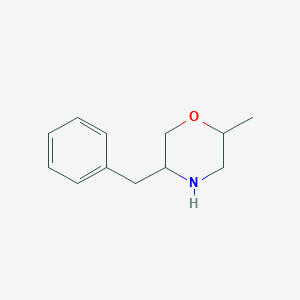
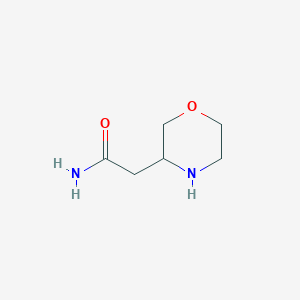
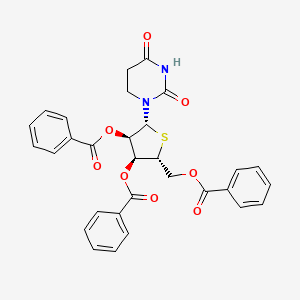
![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)
